molecular formula C20H16BrFN2O2 B2552122 N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946331-15-3

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2552122
CAS No.: 946331-15-3
M. Wt: 415.262
InChI Key: VOUVOHDJJPKOME-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a bromo-fluorophenyl group and a methylphenylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogens.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary based on the desired product, including temperature, solvent, and reaction time.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

    N-(4-bromo-2-methylphenyl)-2-methyl-3-furancarboxamide: This compound has a similar structure but features a furan ring instead of a pyridine ring.

    N-(4-bromo-2-fluorobenzoyl)morpholine: This compound contains a morpholine ring and a benzoyl group, differing in the core structure and functional groups.

    5-bromo-2-fluoro-4-methylphenylboronic acid: This compound includes a boronic acid group, which imparts different chemical properties and reactivity.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUVOHDJJPKOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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